Product packaging for Fenticonazole Impurity D(Cat. No.:CAS No. 1313397-05-5)

Fenticonazole Impurity D

Cat. No.: B601489
CAS No.: 1313397-05-5
M. Wt: 518.4 g/mol
InChI Key: GAXDLSMLSXXWRD-UHFFFAOYSA-N
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Description

Significance of Impurity Profiling in Pharmaceutical Development

The investigation and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing. rjpdft.compharmaffiliates.com An impurity is defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the defined chemical entity, or any component of a drug product that is not the drug substance or an excipient. globalresearchonline.net The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a pharmaceutical product. rjpdft.com Therefore, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate comprehensive impurity profiling to ensure product quality and patient safety. pharmaffiliates.comwisdomlib.org

Impurity profiling is the systematic process of identifying, quantifying, and controlling impurities that may arise during the manufacturing process or upon storage. globalpharmatek.com This process is integral for several reasons. Firstly, it ensures the safety of the drug product by identifying and controlling potentially toxic or genotoxic impurities. rjpdft.comresearchgate.net Secondly, it guarantees the efficacy of the medication, as impurities can sometimes have their own pharmacological activity or may reduce the effectiveness of the API. humanjournals.com Thirdly, impurity profiling provides crucial information about a drug's stability, helping to identify potential degradation pathways and establish appropriate storage conditions and shelf life. globalpharmatek.com The data generated from these studies are a mandatory component of regulatory submissions for new drug applications. globalpharmatek.comresearchgate.net Ultimately, rigorous impurity profiling upholds the integrity of APIs and safeguards public health. globalpharmatek.com

Overview of Fenticonazole (B42410) as an Active Pharmaceutical Ingredient

Fenticonazole is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class of compounds. wikipedia.orgnih.gov It is used topically as its nitrate (B79036) salt, Fenticonazole Nitrate, primarily for the treatment of vulvovaginal candidiasis and other superficial fungal infections of the skin. wikipedia.orgnih.gov Its mechanism of action involves the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane, and the inhibition of protease acid secretion by Candida albicans. nih.govindiamart.com

Fenticonazole is active against a wide range of dermatophytes and yeasts, including Candida albicans and Malassezia furfur. wikipedia.orgindiamart.com In addition to its antimycotic properties, it has demonstrated antibacterial activity against bacteria commonly associated with superinfected fungal infections and antiparasitic action against the protozoan Trichomonas vaginalis. wikipedia.org This broad spectrum of activity makes it a versatile therapeutic agent. nih.gov Fenticonazole contains a stereogenic center and is used therapeutically as a racemic mixture. researchgate.netresearchgate.net The control of impurities within Fenticonazole API is crucial for ensuring its quality, safety, and therapeutic efficacy. researchgate.net

Classification and General Characterization Approaches for Pharmaceutical Impurities

Pharmaceutical impurities are broadly categorized by the ICH based on their origin and chemical nature. globalresearchonline.netresearchgate.net Understanding these classifications is essential for developing appropriate control strategies.

Classification of Pharmaceutical Impurities

Category Description Examples
Organic Impurities These can arise during the manufacturing process or storage of the drug substance. They are often structurally related to the API. Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. humanjournals.comresearchgate.net
Inorganic Impurities These impurities are typically derived from the manufacturing process and are not organic in nature. Reagents, ligands, heavy metals, inorganic salts, filter aids, and charcoal. researchgate.net

| Residual Solvents | These are organic or inorganic liquids used during the synthesis and purification of the API or in the formulation of the drug product. | Solvents are classified into Class 1 (known carcinogens, to be avoided), Class 2 (nongenotoxic animal carcinogens or possible human toxicants), and Class 3 (low toxic potential). humanjournals.comwisdomlib.org |

The characterization of these impurities involves a range of sophisticated analytical techniques to isolate, identify, and quantify them. wisdomlib.org The process typically begins with separation techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to resolve the impurities from the API. researchgate.netwisdomlib.org Once separated, structure elucidation is performed using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. humanjournals.comwisdomlib.org The combination of chromatographic and spectroscopic techniques (e.g., LC-MS) is particularly powerful for identifying unknown impurities. globalresearchonline.net

Research Rationale for Investigating Fenticonazole Impurity D in a Scholarly Context

The investigation of specific impurities, such as this compound, is a fundamental requirement in pharmaceutical quality control. smolecule.com The European Pharmacopoeia (EP) lists several potential impurities for Fenticonazole, including Impurity D, necessitating its monitoring in the final drug substance. lgcstandards.comsigmaaldrich.com

The primary rationale for studying this compound is its role as a reference standard for analytical method development and validation. smolecule.comsynzeal.com To ensure that analytical methods, such as HPLC, can accurately detect and quantify this specific impurity in batches of Fenticonazole, a pure sample of this compound is required. researchgate.netsmolecule.com This allows for the validation of the method's specificity, linearity, accuracy, and precision, ensuring that any level of Impurity D present in the API can be reliably measured. pharmaffiliates.com

By characterizing this compound, researchers and manufacturers can understand its physicochemical properties and establish its acceptable limits within the drug substance according to regulatory guidelines. pharmaffiliates.com This ensures that each batch of Fenticonazole API meets the stringent purity and quality standards required for pharmaceutical use. pharmaoffer.com The availability of well-characterized impurity standards like this compound is therefore essential for routine quality control, stability studies, and ensuring compliance with pharmacopeial monographs. sigmaaldrich.comsynzeal.com

Physicochemical Data for Fenticonazole and Impurity D

Compound Molecular Formula Molecular Weight Appearance
Fenticonazole C₂₄H₂₀Cl₂N₂OS 455.40 g·mol⁻¹ Not specified
Fenticonazole Nitrate C₂₄H₂₁Cl₂N₃O₄S 518.4 g/mol Not specified

| This compound | C₂₄H₂₁Cl₂N₃O₄S | 518.41 g/mol | Off-White to Pale Yellow Solid |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1313397-05-5

Molecular Formula

C24H21Cl2N3O4S

Molecular Weight

518.4 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium-1-yl]ethanol;nitrate

InChI

InChI=1S/C24H21Cl2N2OS.NO3/c25-19-8-11-22(23(26)14-19)24(29)16-28-13-12-27(17-28)15-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20;2-1(3)4/h1-14,17,24,29H,15-16H2;/q+1;-1

InChI Key

GAXDLSMLSXXWRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)O.[N+](=O)([O-])[O-]

Appearance

Off-White to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1H-​Imidazolium, 3-​[2-​(2,​4-​dichlorophenyl)​-​2-​hydroxyethyl]​-​1-​[[4-​(phenylthio)​phenyl]​methyl]​-​, nitrate (1:1)

Origin of Product

United States

Origin and Mechanistic Pathways of Fenticonazole Impurity D Formation

Degradation Pathways Contributing to Fenticonazole (B42410) Impurity D Accumulation

Mechanistic Studies of Chemical Degradation

Photolytic Degradation Processes

Forced degradation studies are essential for establishing the stability profile of a drug substance. In the case of fenticonazole, photolytic degradation was assessed by exposing the drug to daylight for 24 hours. lew.ro Analysis following this exposure revealed that no significant degradation of fenticonazole occurred. lew.ro This indicates that the parent drug is stable under photolytic stress and that Fenticonazole Impurity D is not formed through this particular degradation pathway. lew.ro

Influence of Manufacturing Conditions and Excipients on Impurity D Formation

Manufacturing conditions and the selection of excipients play a critical role in the stability of the final drug product and the potential for impurity formation. ajpsonline.comresearchgate.net Studies have shown that fenticonazole is unstable under certain stress conditions, such as heat and acidic pH. unesp.br This susceptibility implies that manufacturing processes involving high temperatures or the use of acidic excipients must be carefully controlled to prevent degradation of the active pharmaceutical ingredient (API). unesp.br

While direct drug-excipient interactions can lead to the formation of degradation products, formulation-related challenges for fenticonazole have been documented. ajpsonline.com For instance, fenticonazole nitrate (B79036) has poor solubility and miscibility with certain excipients like mixed fatty acid glycerides, which can lead to the precipitation of the active ingredient and issues with uniform distribution. google.com To mitigate these stability and dispersibility problems, formulating with additives such as silicon dioxide has been proposed. google.com Such formulation strategies are crucial to ensure the stability of the product and minimize the generation of impurities throughout its shelf life. researchgate.net

Stress Degradation Studies for Identification and Elucidation of Impurity D Precursors

Forced degradation studies are instrumental in identifying potential degradation products and understanding the degradation pathways of a drug substance. researchgate.netlhasalimited.org Fenticonazole has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, and thermal stress, in accordance with ICH guidelines. lew.rounesp.br

The results from these studies indicate that fenticonazole is highly susceptible to degradation under specific conditions. It degrades significantly when subjected to acid and base hydrolysis, as well as oxidative stress. lew.ro

Acidic Hydrolysis : Treatment with 1N HCl at 80°C for one hour resulted in the immediate degradation of fenticonazole into Impurity B and Impurity C. lew.ro

Alkaline Hydrolysis : Exposure to 1N NaOH at 80°C for one hour led to the formation of Impurity B. lew.ro

Oxidative Degradation : Using 3% H2O2 at room temperature for one hour also caused degradation, yielding Impurity B. lew.ro One study also identified a major oxidative degradation product using LC-MS/MS. researchgate.net

Conversely, fenticonazole showed no significant degradation under thermal stress (100°C for up to 1 hour), neutral water hydrolysis (80°C for 1 hour), or photolytic conditions. lew.ro Notably, this compound was not identified as a product under any of these forced degradation conditions, suggesting that its primary origin is not through the degradation of the fenticonazole molecule but rather as a process-related impurity arising during synthesis. lew.ro

Summary of Fenticonazole Forced Degradation Studies lew.ro
Stress ConditionParametersObservationMajor Degradation Products Formed
Acid Hydrolysis1N HCl, 80°C, 1 hrImmediate degradationImpurity B, Impurity C
Base Hydrolysis1N NaOH, 80°C, 1 hrDegradation observedImpurity B
Oxidation3% H₂O₂, Room Temp, 1 hrDegradation observedImpurity B
Thermal100°C, 1 hrNo significant degradationNone observed
PhotolyticDaylight, 24 hrNo significant degradationNone observed
Neutral HydrolysisWater, 80°C, 1 hrNo significant degradationNone observed

Role of Solvents and Reagents in Impurity D Generation

The formation of this compound is primarily attributed to the synthesis process of the active pharmaceutical ingredient rather than its degradation. o2hdiscovery.cochemicea.com It is classified as a process-related impurity. o2hdiscovery.co A comparison of the chemical structures of fenticonazole and Impurity D reveals they are positional isomers. lew.rosynzeal.com

This compound is chemically identified as (RS)-1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenylsulfanyl)benzyl]imidazolium nitrate. synzeal.com Its formation likely stems from a side reaction during the alkylation step of the fenticonazole synthesis. smolecule.com In this unintended pathway, the alkylating agent, such as 4-phenylthiobenzyl chloride, reacts with one of the nitrogen atoms of the imidazole (B134444) ring instead of the intended oxygen atom of the ethanol (B145695) side chain of the intermediate molecule. o2hdiscovery.coresearchgate.net This results in the N-alkylated imidazolium (B1220033) structure characteristic of Impurity D.

Solvents such as methanol (B129727) and acetonitrile (B52724) are commonly used in the purification and analysis of fenticonazole and its impurities. lew.roresearchgate.net While these solvents can influence reaction pathways, the primary driver for the generation of Impurity D is the reactivity of the reagents and intermediates involved in the synthesis. nih.govshimadzu.co.kr The presence of Impurity D as a known reference standard underscores its importance as a critical quality attribute to be monitored in the final drug substance. lgcstandards.comsigmaaldrich.com

Kinetic Modeling and Mechanistic Elucidation of Impurity D Formation

As established, this compound is understood to be a process-related impurity arising from a competing reaction during synthesis, rather than a degradation product. lew.ro Therefore, mechanistic elucidation focuses on the synthetic pathway.

Mechanistic Elucidation: The synthesis of fenticonazole involves the alkylation of an intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (Impurity A), with an alkylating agent like 4-phenylthiobenzyl chloride. o2hdiscovery.cosmolecule.comveeprho.com The intended reaction is an O-alkylation to form the ether linkage found in the final fenticonazole molecule. However, a competing N-alkylation reaction can occur at the second nitrogen atom of the imidazole ring. This side reaction leads to the formation of the quaternary imidazolium salt structure that defines this compound. synzeal.comveeprho.com

Advanced Analytical Methodologies for Fenticonazole Impurity D Detection and Quantification

Chromatographic Method Development and Validation for Impurity D

The control of impurities is a fundamental requirement in pharmaceutical manufacturing, mandated by regulatory bodies worldwide. For Fenticonazole (B42410), a synthetic imidazole (B134444) antifungal agent, several related substances, including Impurity D, are monitored. researchgate.netlew.ro Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and quantification of these impurities. semanticscholar.org The development of these methods involves a systematic approach to optimize separation and ensure the method is fit for its intended purpose through rigorous validation. synzeal.comaquigenbio.com

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the most widely employed technique for analyzing Fenticonazole and its related substances due to its high resolution and sensitivity. semanticscholar.org Methods are developed to separate Impurity D from the main Fenticonazole peak and other potential impurities (A, B, C, and E). researchgate.netresearchgate.net

The choice of stationary phase is critical for achieving the desired chromatographic separation. rjptonline.org For Fenticonazole and its impurities, which are structurally similar and largely non-polar, reversed-phase stationary phases are the standard choice. rjptonline.org

Reversed-Phase C8 (RP-8) : Octyl-bonded silica (B1680970) gel columns are frequently used. google.com An RP-8 stationary phase has been successfully employed to separate Fenticonazole from its five known impurities. semanticscholar.orgresearchgate.net This choice represents a slightly less hydrophobic stationary phase compared to C18, which can be advantageous in optimizing the retention and separation of the analyte mixture. researchgate.net

Reversed-Phase C18 (RP-18) : Octadecylsilane-bonded silica (C18) columns are also a popular and effective choice for this analysis. unesp.brejbps.com C18 columns provide a more hydrophobic environment, leading to stronger retention of non-polar compounds, which can be modulated by the mobile phase composition to achieve separation. unesp.br

The selection between C8 and C18 often depends on the specific mobile phase used and the desired retention characteristics for the impurity profile. rjptonline.orggoogle.com

The mobile phase composition is adjusted to control the elution and resolution of the compounds. It typically consists of an aqueous component (often a buffer) and an organic modifier. rjptonline.org Gradient elution, where the proportion of the organic solvent is increased over time, is commonly necessary to elute all impurities and the API with good peak shape in a reasonable timeframe. researchgate.net

Several mobile phase systems have been reported for the successful separation of Fenticonazole Impurity D:

Organic PhaseAqueous PhaseMode
Acetonitrile (B52724)10 mM Phosphate (B84403) buffer (pH 6.0)Gradient semanticscholar.orgresearchgate.net
Methanol (B129727)0.01 mol/L Sodium dihydrogen phosphate (pH 4.0)Isocratic (80:20 v/v) google.com
AcetonitrilePhosphoric acid solution (pH 3.0 adjusted with triethylamine)Gradient lew.ro
Acetonitrile10mM Phosphate buffer (pH 4.5)Isocratic (30:70 v/v) ejbps.com
MethanolWaterIsocratic (85:15 v/v) unesp.br

Interactive Data Table: Examples of HPLC Mobile Phases for Fenticonazole Impurity Analysis.

The use of a buffer is important to control the ionization state of the imidazole ring in Fenticonazole and its impurities, thereby ensuring consistent retention times and peak shapes. The pH is typically maintained in the acidic range (pH 3-6) for this purpose. lew.roresearchgate.net

Validation ensures that the analytical method is reliable for its intended use. synzeal.com A stability-indicating Ultra-Fast Liquid Chromatography (UFLC) method, a variant of HPLC, was validated for Fenticonazole and its impurities, including Impurity D, according to ICH guidelines. lew.ro

Specificity : The method demonstrated the ability to separate the main drug from all five impurities and degradation products, with no interference observed from the placebo. lew.ro

Linearity : The method showed a linear relationship between the peak area and the concentration for Impurity D. lew.ro

Precision : The precision of the method, expressed as the relative standard deviation (RSD), was found to be well within the acceptable limits (typically <2%). lew.ro

Accuracy : Accuracy was confirmed through recovery studies, with mean recoveries for all impurities falling within the range of 99.12% to 100.42%. lew.ro

Robustness : The method's robustness was demonstrated by making small, deliberate changes to parameters such as mobile phase flow rate, pH, and organic phase composition, with no significant impact on the results. lew.ro

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These parameters indicate the sensitivity of the method. The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. lew.ro

The following table summarizes the validation data for this compound from a UFLC study. lew.ro

ParameterThis compound
Linearity
Correlation Coefficient (r²)0.9988
Sensitivity
Limit of Detection (LOD)Based on 3.3 * (SD of response / slope)
Limit of Quantitation (LOQ)Based on 10 * (SD of response / slope)
Accuracy (% Recovery) Within 99.12% – 100.42% for all impurities
Precision (%RSD) < 2%

Interactive Data Table: Validation Parameters for this compound by UFLC. lew.ro

Mobile Phase Composition and Gradient Elution Strategies

Ultra-High Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster and more efficient separations compared to traditional HPLC. waters.com This technology is particularly well-suited for impurity profiling, where high resolution and high throughput are beneficial. waters.com

A stability-indicating Ultra-Fast Liquid Chromatography (UFLC) method, which is a form of UPLC, has been specifically developed and validated for the simultaneous determination of Fenticonazole and its five impurities, including Impurity D. lew.ro This method utilized a C18 column (100 × 4 mm, 3 µm particle size) and a gradient elution with acetonitrile and a phosphoric acid buffer at a flow rate of 0.8 mL/min, achieving a retention time for Fenticonazole of approximately 7.5 minutes. lew.ro The significantly reduced analysis time compared to older HPLC methods (which could take up to 60 minutes) demonstrates the efficiency of UPLC-based approaches. lew.roresearchgate.net The European Pharmacopoeia also recognizes this compound as a chemical reference substance (CRS), underscoring the importance of its accurate analysis. lgcstandards.com

Gas Chromatography (GC) for Volatile Precursors or Derivatives (if applicable)

Direct analysis of this compound by Gas Chromatography (GC) is not a standard approach. GC is best suited for compounds that are volatile or can be made volatile through derivatization. google.com this compound, like the parent drug, is a large, complex molecule with low volatility, making it unsuitable for direct GC analysis.

However, GC can be applicable in the broader context of Fenticonazole quality control for the analysis of volatile components. For instance, headspace GC is the recommended technique for determining residual solvents, such as toluene, which may be present from the manufacturing process. scribd.com While not used for Impurity D itself, this highlights the role of GC in analyzing other types of potential impurities in the drug substance. scribd.com

Capillary Electrophoresis (CE) for Impurity Profiling

Capillary Electrophoresis (CE) has emerged as a powerful and efficient alternative to High-Performance Liquid Chromatography (HPLC) for the analysis of pharmaceutical compounds and their impurities. jefferson.edusemanticscholar.org Its advantages include minimal consumption of organic solvents, rapid analysis times, and a high degree of resolution, making it a cost-effective and environmentally friendly option for routine quality control. jefferson.edu

In the context of Fenticonazole and its related substances, including Impurity D, High-Performance Capillary Electrophoresis (HPCE) has been successfully applied. researchgate.net A study demonstrated the separation of Fenticonazole from its five main impurities using a relatively short uncoated fused-silica capillary (40 cm total length, 34 cm effective length, 50 µm internal diameter). researchgate.net The separation was achieved in under 20 minutes using a running buffer composed of 30 mM phosphate at pH 3, containing 8 mM trimethyl-β-cyclodextrin. researchgate.net The applied voltage was 15 kV with the capillary temperature maintained at 25°C. researchgate.net

The use of cyclodextrins in the buffer is particularly noteworthy. While trimethyl-β-cyclodextrin is primarily used as a chiral selector, a concentration of less than 8 mM was found to provide excellent separation of the drug from its impurities without inducing enantioseparation. researchgate.net This highlights the versatility of CE in tailoring separation conditions to achieve specific analytical goals, in this case, the resolution of Fenticonazole from Impurity D and other related compounds. researchgate.netresearchgate.net The electropherogram from such an analysis provides distinct peaks for each compound, allowing for their individual quantification. researchgate.net

Table 1: Capillary Electrophoresis Conditions for Fenticonazole Impurity Profiling

ParameterValue
InstrumentHewlett-Packard 3D CE Instrument
CapillaryUncoated fused-silica, 40 cm total length, 34 cm effective length, 50 µm I.D.
Background Electrolyte (BGE)30 mM phosphate buffer (pH 3) with 8 mM trimethyl-β-cyclodextrin
Applied Voltage15 kV
Temperature25°C
DetectionDiode Array Detector
Analysis Time< 20 minutes

This table summarizes the experimental conditions used for the separation of Fenticonazole and its impurities by HPCE, as described in the literature. researchgate.net

Chiral Chromatographic Separation Approaches for Stereoisomeric Impurity D (if present)

Fenticonazole possesses a stereogenic center, meaning it exists as a racemic mixture of enantiomers. researchgate.net Consequently, its impurities, including Impurity D, may also be chiral. researchgate.net The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. ukm.my Therefore, the ability to separate and quantify the individual stereoisomers of Impurity D is critical for a comprehensive quality assessment.

Chiral chromatography, particularly HPLC, is a primary technique for enantiomeric separation. ukm.mycnr.it Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have demonstrated excellent recognition capabilities for azole antifungal agents. cnr.itnih.gov For Fenticonazole, a Daicel OD-H column, which is a cellulose-based CSP, has been successfully used to resolve its enantiomers. researchgate.net This same approach can be applied to separate the potential stereoisomers of Impurity D.

In addition to HPLC, Capillary Electrophoresis (CE) serves as a powerful alternative for chiral separations. nih.gov The addition of chiral selectors, most commonly cyclodextrin (B1172386) derivatives, to the background electrolyte enables the enantioseparation of chiral compounds. mdpi.com For Fenticonazole and its impurities, increasing the concentration of trimethyl-β-cyclodextrin in the running buffer to just above 8 mM initiated the enantioseparation of the drug and some of its impurities. researchgate.net This indicates that CE can be optimized to resolve the stereoisomers of Impurity D if they are present. researchgate.net In some cases, a dual cyclodextrin system, such as a mixture of HP-γ-CD and DM-β-CD, can be employed to achieve baseline separation of multiple stereoisomers in a mixture. mdpi.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation of Impurity D

While chromatographic and electrophoretic techniques are essential for separating and quantifying impurities, spectroscopic and spectrometric methods are indispensable for their structural elucidation and definitive identification.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique in impurity characterization due to its high sensitivity and ability to provide molecular weight and structural information.

LC-MS/MS for Impurity D Profiling and Fragmentation Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection specificity and structural information of tandem mass spectrometry. ca.gov This technique is highly effective for identifying and quantifying trace-level impurities in complex matrices. rsc.org

In the analysis of Fenticonazole, LC-MS/MS methods have been developed for its determination in various samples. nih.govresearchgate.net These methods typically operate in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov For Fenticonazole, a common precursor-to-product ion transition is m/z 455.2 → 199.1. nih.govresearchgate.net

For the structural elucidation of an impurity like Impurity D, a similar LC-MS/MS approach would be employed. After separation by LC, the impurity would be ionized, typically using electrospray ionization (ESI), and its precursor ion (the protonated molecule [M+H]⁺) would be selected in the first quadrupole. researchgate.net This precursor ion is then fragmented in the collision cell, and the resulting product ions are analyzed in the second mass analyzer. ca.gov The resulting fragmentation pattern is a fingerprint for the molecule, providing crucial information about its substructures. By comparing the fragmentation pattern of Impurity D to that of the parent Fenticonazole molecule and considering the structures of other known impurities, its chemical structure can be proposed. researchgate.netresearchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Fenticonazole Analysis

ParameterDescription
Ionization ModeElectrospray Ionization (ESI), Positive Ion
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Fenticonazole)m/z 455.2
Product Ion (Fenticonazole)m/z 199.1
Collision EnergyOptimized to produce characteristic fragments

This table provides an example of typical MS/MS parameters used for the analysis of Fenticonazole, which would be adapted for the analysis of Impurity D. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound like Impurity D. researchgate.net By measuring the mass of the impurity with high precision (typically to four or five decimal places), a unique elemental formula can be calculated. This information is invaluable for confirming the proposed structure of the impurity. For instance, HRMS data can reveal the number of chlorine atoms present in the molecule based on the characteristic isotopic distribution pattern. researchgate.net This capability is crucial for distinguishing between impurities that may have very similar structures and nominal masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. While MS provides information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. nih.gov

To definitively confirm the structure of this compound, the impurity would first need to be isolated, typically using preparative HPLC. researchgate.net The isolated sample would then be subjected to a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) analyses. nih.gov

¹H NMR: Provides information about the number and types of protons and their neighboring environments.

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different molecular fragments.

By analyzing the collective data from these experiments, the precise connectivity of all atoms in the Impurity D molecule can be established, leading to its definitive structural confirmation. nih.gov The chemical shifts and coupling constants observed in the NMR spectra serve as a unique identifier for the compound. pitt.edu

Carbon-13 NMR (¹³C NMR) Analysis

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Characterization and Quantification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the characterization and quantification of pharmaceutical compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H stretching (from the hydroxyl group), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (from the aromatic and imidazolium (B1220033) rings), and C-S stretching (from the thioether linkage). The presence of a broad band around 3200-3600 cm⁻¹ would be indicative of the hydroxyl group.

UV-Visible Spectroscopy: Fenticonazole and its impurities possess chromophores that absorb ultraviolet radiation. A UV-Vis spectrophotometric method can be developed for the quantification of this compound. Fenticonazole nitrate (B79036) has a maximum absorbance at approximately 253 nm. researchgate.net While the specific absorption maximum for Impurity D may differ slightly, a validated HPLC-UV method is often used for its quantification in the bulk drug and pharmaceutical formulations. researchgate.netresearchgate.net

Integrated Hyphenated Techniques for Comprehensive Impurity Profiling (e.g., LC-NMR-MS)

For complex mixtures containing multiple impurities, hyphenated techniques that couple the separation power of liquid chromatography (LC) with the structural elucidation capabilities of NMR and mass spectrometry (MS) are invaluable. wisdomlib.org

An LC-NMR-MS system allows for the online separation of Fenticonazole from its impurities, including Impurity D. wisdomlib.org As each compound elutes from the LC column, it can be directed to both an MS detector for accurate mass determination and an NMR spectrometer for detailed structural analysis. wisdomlib.org This provides a comprehensive profile of the impurities present in a single analytical run, confirming both the molecular weight and the detailed structure of each separated component. wisdomlib.org

Development and Characterization of Reference Standards for this compound

The accurate quantification of this compound relies on the availability of a well-characterized reference standard. synzeal.comaquigenbio.com The European Pharmacopoeia (EP) provides a reference standard for this compound. sigmaaldrich.com

The development and characterization of a primary reference standard involve:

Synthesis and Purification: The impurity is synthesized and purified to a high degree, often using chromatographic techniques.

Structural Elucidation: The identity of the synthesized compound is unequivocally confirmed using a battery of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR, IR, and high-resolution mass spectrometry (HRMS). klivon.com

Purity Determination: The purity of the reference standard is determined using a mass balance approach or by quantitative NMR (qNMR). This involves assays by techniques like HPLC, assessment of water content (Karl Fischer titration), residual solvents (gas chromatography), and non-volatile impurities. klivon.com

A comprehensive Certificate of Analysis for the reference standard will include all the characterization data, confirming its identity, purity, and suitability for use in quantitative analytical methods. aquigenbio.comklivon.com

Strategies for Control and Mitigation of Fenticonazole Impurity D in Pharmaceutical Processes

Process Chemistry and Engineering Approaches for Impurity D Reduction

The formation of Impurity D is intrinsically linked to the synthesis and purification processes of the Fenticonazole (B42410) active pharmaceutical ingredient (API). Therefore, control strategies are primarily focused on optimizing these stages.

The synthesis of Fenticonazole, an imidazole (B134444) derivative, involves multiple steps where the potential for impurity formation exists. google.com While specific proprietary synthesis routes may vary, a common pathway involves the reaction of 1-(2,4-dichlorophenacyl)imidazole with a suitable precursor to introduce the 4-(phenylthio)benzyl group, followed by reduction of the ketone. Impurity D, being a hydroxylated imidazolium (B1220033) species, could potentially arise from side reactions involving starting materials or intermediates.

Key optimization strategies include:

Control of Starting Material Quality: Impurities in raw materials, such as oxidized or isomeric forms of thiophenol or other precursors, can directly lead to the formation of related impurities in the final product. google.com

Reaction Condition Optimization: The formation of Impurity D may be favored under specific conditions. Over-alkylation or side reactions with residual reagents can be a source. Precise control over stoichiometry, temperature, and reaction time is critical.

Use of Advanced Process Technologies: The application of technologies like ultrasonic treatment during crystallization has been shown to enhance purity by preventing the incorporation of solvent molecules and other impurities into the crystal lattice, which could be a valuable tool for reducing levels of Impurity D. google.com A Chinese patent suggests that recrystallization using a 95% ethanol (B145695) solution is an effective method for purifying Fenticonazole nitrate (B79036), achieving high purity and potentially reducing Impurity D levels. google.com

Table 1: Potential Synthetic Pathway Modifications to Reduce Impurity D

ParameterStandard ApproachOptimized Approach for Impurity D ReductionRationale
Starting Materials Standard commercial gradeHigh-purity grade with stringent specifications for related substancesPrevents carry-over of precursors that could lead to Impurity D formation.
Reaction Temperature Standard reflux or ambient temperaturesTightly controlled, lower temperature profileMinimizes thermal degradation and potential side reactions that may generate Impurity D.
Reagent Stoichiometry Use of slight excess of alkylating agentPrecise 1:1 molar ratio with real-time monitoring of reactant consumptionAvoids over-alkylation or unwanted side reactions of the imidazole nitrogen.
Solvent System Standard organic solventsApolar or protic solvents that disfavor imidazolium salt formationThe choice of solvent can influence reaction pathways and the solubility of intermediates and impurities.

While specific catalysts for Fenticonazole synthesis are not widely published, any catalysts used in the alkylation or reduction steps must be carefully selected and controlled.

Catalyst Selection: The choice of catalyst can influence the regioselectivity and chemoselectivity of the reaction, thereby minimizing the formation of unwanted by-products. For instance, in a reduction step, a highly selective reducing agent would be chosen to prevent over-reduction or side reactions.

pH Control: The pH of the reaction medium is a critical parameter. For reactions involving imidazole, maintaining the pH in a specific range can prevent the protonation or deprotonation that might lead to side reactions and the formation of charged species like Impurity D.

Atmospheric Control: If oxidation is a potential pathway for the formation of Impurity D, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce its levels.

Effective purification is a critical final step to ensure the API meets stringent purity requirements. Given the structural differences, several methods can be employed to remove Impurity D.

Crystallization: This is a primary method for purifying the Fenticonazole drug substance. The selection of an appropriate solvent system where Fenticonazole has high solubility at elevated temperatures and low solubility at cool temperatures, while Impurity D remains in the mother liquor, is key. A Chinese patent highlights the use of 95% ethanol for recrystallization to achieve a high-purity product. google.com

Chromatography: For impurities that are difficult to remove by crystallization, chromatographic techniques are highly effective.

High-Performance Liquid Chromatography (HPLC): Analytical methods using RP-8 or C18 columns have demonstrated successful separation of Fenticonazole from Impurity D and other related substances, indicating that preparative HPLC could be a viable, albeit expensive, purification method for removing trace amounts. google.comlew.roresearchgate.net

Silica (B1680970) Gel Column Chromatography: This is a standard and effective method for purifying organic compounds. A patent for Fenticonazole synthesis explicitly mentions the use of silica gel column chromatography to purify the final product. google.com

Table 2: Comparison of Purification Strategies for Impurity D Removal

Purification MethodPrincipleApplicability for Impurity DAdvantagesLimitations
Recrystallization Difference in solubility between API and impurity in a chosen solvent.High. Effective for removing impurities with different solubility profiles. google.comCost-effective, scalable, can remove multiple impurities simultaneously.May not be effective for impurities with similar solubility; potential API loss.
Silica Gel Chromatography Differential adsorption of compounds onto a stationary phase.High. Can effectively separate polar impurities like the hydroxylated Impurity D from the less polar API. google.comHigh resolution, versatile.Solvent consumption, can be complex to scale up.
Preparative HPLC High-resolution separation based on differential partitioning.Very High. Analytical methods show excellent separation, which translates well to preparative scale for high purity needs. researchgate.netAchieves very high purity.High cost, significant solvent usage, lower throughput.

Role of Catalyst and Reaction Condition Modification in Impurity D Control

Application of Quality by Design (QbD) Principles for Impurity D Control

Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netacdlabs.com

Applying QbD to control Impurity D involves:

Defining the Quality Target Product Profile (QTPP): This includes defining the acceptable limit for Impurity D in the final product.

Identifying Critical Quality Attributes (CQAs): The level of Impurity D is a CQA as it can impact product purity and safety.

Identifying Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): Through risk assessment and experimentation (e.g., Design of Experiments - DoE), the process parameters (like temperature, pH, reaction time) and material attributes (like starting material purity) that have a significant impact on the formation of Impurity D are identified. pharmacompass.comacs.org

Establishing a Control Strategy: This involves setting operational ranges for the identified CPPs and specifications for CMAs to ensure that the level of Impurity D is consistently maintained below its specified limit. pharmacompass.comtechnologynetworks.com This strategy would include in-process controls and final product testing.

Table 4: QbD Framework for Fenticonazole Impurity D Control

QbD ElementApplication to Impurity D Control
Quality Target Product Profile (QTPP) The drug product must contain this compound at a level not exceeding the qualified safety threshold (e.g., ICH Q3A/B limits).
Critical Quality Attribute (CQA) Level of this compound.
Critical Material Attributes (CMAs) Purity of Fenticonazole starting materials and intermediates; peroxide levels in formulation excipients.
Critical Process Parameters (CPPs) Synthesis: Reaction temperature, duration, pH, reagent stoichiometry. Purification: Crystallization solvent ratio, cooling rate. Formulation: Mixing speed, temperature, exposure to air.
Control Strategy Setting specifications for starting materials and excipients; defining operational ranges for CPPs; implementing in-process monitoring (e.g., via PAT); final specification for Impurity D in the API and drug product.

Quality Risk Management (QRM) Frameworks for Impurity D Assessment and Control

Quality Risk Management (QRM), as outlined in ICH Q9, is integral to the QbD approach. It provides a proactive means to identify, analyze, and control potential risks to quality throughout the product lifecycle.

For Impurity D, a QRM framework would involve:

Risk Identification: Identifying all potential sources of Impurity D, including synthetic side reactions, degradation, and interaction with excipients.

Risk Analysis: Evaluating the probability of Impurity D formation and the severity of its impact. This involves understanding the reaction mechanisms and degradation pathways.

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria. This helps to determine the significance of the risk and whether it needs to be mitigated.

Risk Control: Implementing actions to reduce the risk to an acceptable level. This includes the process optimization and formulation strategies discussed previously. For example, if a particular excipient is identified as high-risk for causing degradation, the control would be to replace it with a more stable alternative.

Risk Review: Continuously monitoring the effectiveness of the control strategy throughout the product's lifecycle and making adjustments as necessary.

Table 5: Simplified FMEA Risk Assessment for this compound

Potential Failure Mode (Cause)Potential EffectSeverityOccurrenceDetectionRisk Priority Number (RPN)Proposed Control Action
Over-alkylation during synthesis Formation of Impurity D above specificationHighMediumHighMediumImplement strict stoichiometric control of reagents; use in-process HPLC monitoring.
Oxidative degradation in drug product Increased Impurity D level on stabilityHighLowMediumMediumInclude an antioxidant in the formulation; use packaging with low oxygen permeability. researchgate.net
Reactive impurity in excipient (e.g., PEGs) Formation of adducts or degradation to Impurity DHighMediumLowHighSet stringent specifications for excipient purity; screen multiple vendors; conduct forced degradation studies. nih.gov
Inefficient removal during crystallization High Impurity D levels in final APIHighMediumHighMediumOptimize crystallization solvent, temperature profile, and cooling rate; consider a second purification step. google.com

Regulatory Science and Quality Assurance Perspectives on Fenticonazole Impurity D

International Conference on Harmonisation (ICH) Guidelines on Impurities and Their Applicability to Fenticonazole (B42410) Impurity D

The ICH has established a comprehensive framework for the control of impurities in pharmaceutical products to ensure their quality, safety, and efficacy. ich.org Several of these guidelines are directly applicable to the management of Fenticonazole Impurity D.

The ICH Q3A(R2) guideline provides a framework for the content and qualification of impurities in new drug substances. ich.orgeuropa.eugmp-compliance.org This guidance is applicable to Fenticonazole as a new drug substance and, by extension, to its impurities, including Impurity D. The guideline classifies impurities into organic, inorganic, and residual solvents. ich.org this compound falls under the category of organic impurities, which can arise during the manufacturing process or storage of the drug substance. ich.org

The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. fda.govscribd.com These thresholds are crucial for determining the level of scrutiny required for an impurity.

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. fda.gov

Identification Threshold: The level above which the structure of an impurity must be determined. fda.gov

Qualification Threshold: The level above which an impurity's biological safety must be established. ich.orgscribd.com

For a given new drug substance, the specification should include a list of impurities, with acceptance criteria for each specified impurity. ich.org The selection of impurities to be included in the specification is based on data from stability studies, chemical development, and routine batch analyses. ich.org

Interactive Table: ICH Q3A(R2) Thresholds for New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Note: The table presents a summary of the thresholds. Lower thresholds can be appropriate if the impurity is unusually toxic. scribd.com

Complementing ICH Q3A(R2), the ICH Q3B(R2) guideline focuses on impurities in new drug products. europa.eugmp-compliance.orgich.org This guideline is particularly relevant for this compound if it is a degradation product that forms during the manufacturing of the final dosage form or during its shelf life. ich.orgslideshare.net The guideline provides a framework for the qualification and control of degradation products.

The reporting and control of degradation products are based on thresholds that are similar in principle to those in ICH Q3A(R2) but are specific to the drug product. scribd.comich.org The guideline emphasizes the need for a scientific rationale to evaluate potential degradation pathways and to conduct laboratory studies to detect degradation products. slideshare.netfda.gov

Interactive Table: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 10 mg1.0% or 50 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
10 mg - 100 mg0.5% or 200 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 100 mg - 2 g0.2% or 3 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
> 2 g0.15%0.15%0.15%

TDI: Total Daily Intake. The table summarizes the thresholds. Lower thresholds can be appropriate if the degradation product is unusually toxic. gmpinsiders.com

The ICH Q1A(R2) guideline outlines the requirements for stability testing of new drug substances and products. ich.orgfda.goveuropa.eu Stability studies are essential for identifying degradation products, such as this compound, that may form over time under various environmental conditions. ich.orgscirp.org The guideline specifies the conditions for long-term, intermediate, and accelerated stability studies. ich.orgeuropa.eu

Stress testing, a component of stability studies, is particularly important for elucidating potential degradation pathways and for developing and validating suitable analytical methods for impurity detection. ich.org This involves subjecting the drug substance to conditions more severe than accelerated testing, such as high temperatures, humidity, oxidation, and photolysis. ich.org The results of these studies inform the establishment of a re-test period for the drug substance and a shelf life for the drug product. ich.org

The ICH Q3C(R8) guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety. ich.orgfda.govtga.gov.au Residual solvents are organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or drug products. ich.org If the formation of this compound is related to a specific solvent used in the manufacturing process, this guideline would be applicable.

The guideline classifies residual solvents into three classes based on their toxicity:

Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards. ich.org

Class 2: Solvents to be limited in concentration due to their inherent toxicity. ich.orgfda.gov

Class 3: Solvents with low toxic potential, for which a Permissible Daily Exposure (PDE) of 50 mg or more per day is acceptable. ich.org

The control of residual solvents is managed by setting limits on their concentration in the final product.

ICH Q1A(R2): Stability Testing of New Drug Substances and Products (related to impurity formation)

Scientific Approaches to Reporting and Thresholding of Impurity D in Regulatory Filings

The reporting and setting of thresholds for this compound in regulatory filings must be based on a sound scientific approach, integrating data from various studies. This involves a comprehensive impurity profile, which describes the identified and unidentified impurities present in the new drug substance. ich.org

The process begins with the development and validation of specific analytical procedures capable of detecting and quantifying this compound. ich.orgwiley.com High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are commonly used techniques for impurity profiling of Fenticonazole. wiley.comresearchgate.net

Once the impurity is detected, its level is compared against the ICH thresholds to determine the necessary course of action. scribd.comuspnf.com If the level of Impurity D exceeds the identification threshold, its chemical structure must be elucidated. If it surpasses the qualification threshold, a comprehensive safety assessment is required to justify the proposed acceptance criterion in the specification. ich.orgscribd.com

The qualification process involves acquiring and evaluating data to establish the biological safety of the impurity. scribd.com This can be achieved through various means, including:

Referencing toxicological data for the impurity from scientific literature.

Conducting toxicology studies on the impurity itself.

Comparing the impurity profile of the new drug substance with that of a product with established clinical safety.

A thorough risk assessment is conducted to establish an appropriate acceptance criterion for this compound in the drug substance and drug product specifications. This ensures that the level of the impurity is controlled within safe limits throughout the product's shelf life.

Regulatory Precedents and Case Studies for Related Impurities (if analogous)

Regulatory submissions for new drug applications (NDAs) and abbreviated new drug applications (ANDAs) routinely include detailed sections on impurity profiling, characterization, and control strategies. The acceptance of these submissions by regulatory authorities sets precedents for the level of data and justification required for impurities.

In general, the regulatory expectation is that manufacturers will demonstrate a thorough understanding of the impurity profile of their product and will have implemented robust control measures to ensure product quality and patient safety. Any deviation from the established ICH thresholds requires a comprehensive scientific justification and, in many cases, additional non-clinical safety data.

Future Directions in Academic Research on Fenticonazole Impurity D

Development of Novel Analytical Technologies for Enhanced Trace Impurity Detection

The detection and quantification of trace-level impurities are critical for ensuring the quality and safety of pharmaceutical products. selectscience.net Future research will focus on developing analytical methods with enhanced sensitivity and selectivity, moving beyond traditional techniques to identify impurities at ever-lower concentrations. drug-dev.com

High-Performance Liquid Chromatography (HPLC) is a foundational technique for impurity profiling, and methods have been developed to separate fenticonazole (B42410) from its known impurities, including Impurity D, using reversed-phase columns. researchgate.netbiomedres.us However, the drive for greater sensitivity and resolution is leading researchers toward more advanced systems. Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller particle-size columns, offers faster analysis times and improved separation efficiency, making it a key area for future method development for Fenticonazole Impurity D.

Hyphenated techniques, which couple the separation power of chromatography with the detection prowess of mass spectrometry (MS), represent a significant frontier. ijpsonline.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in both identifying and quantifying unknown impurities and characterizing known ones at trace levels. biomedres.usijpsonline.com Future studies will likely focus on optimizing LC-MS/MS (tandem mass spectrometry) methods, which provide exceptional selectivity and sensitivity, for the robust detection of this compound, even in complex sample matrices. selectscience.netijpsonline.com

Another promising avenue is the advancement of Capillary Electrophoresis (CE), which has already been shown to be effective in separating fenticonazole from its impurities. researchgate.net Future research could explore novel capillary coatings and buffer systems to further enhance the resolution and sensitivity of CE methods for Impurity D.

Table 1: Comparison of Advanced Analytical Technologies for Trace Impurity Detection

TechnologyPrincipleAdvantages for Impurity D DetectionFuture Research Focus
HPLC/UPLCSeparation based on differential partitioning between a mobile and stationary phase. biomedres.usRobust, reproducible, widely available. UPLC offers higher resolution and speed. scirp.orgDevelopment of new stationary phases and mobile phase compositions for improved selectivity.
LC-MS/MSCombines HPLC/UPLC separation with mass spectrometric detection for structural elucidation and quantification. ijpsonline.comHigh sensitivity and selectivity, allows for identification of unknown impurities, requires minimal sample. ijpsonline.comscirp.orgMethod development for trace-level quantification and structural confirmation of new, minor degradation products.
GC-MSSeparation of volatile/semi-volatile compounds followed by mass spectrometry. biomedres.usExcellent for detecting volatile impurities that may arise from synthesis or degradation. drug-dev.combiomedres.usExploring derivatization techniques to analyze non-volatile precursors of Impurity D.
Capillary Electrophoresis (HPCE)Separation in a capillary based on electrophoretic mobility. researchgate.netHigh efficiency, minimal solvent usage, orthogonal separation mechanism to HPLC. wiley.comOptimizing chiral selectors and background electrolytes for enhanced resolution from other isomers. researchgate.netmdpi.com

Advanced Computational Modeling and Cheminformatics for Predicting Impurity D Formation

In silico, or computational, approaches are becoming indispensable in modern pharmaceutical development. researchgate.net These tools allow researchers to predict potential issues, such as impurity formation, before they arise in the laboratory, saving significant time and resources. Future academic research will increasingly leverage advanced computational modeling and cheminformatics to understand and predict the formation pathways of this compound.

One major area of research is the use of software that predicts degradation pathways. lhasalimited.org Programs like Zeneth utilize a knowledge base of chemical degradation reactions to predict the likely degradants of a parent molecule under various stress conditions (e.g., acid, base, oxidation, photolysis, heat). lhasalimited.orgresearchgate.net By inputting the structure of Fenticonazole, researchers can generate a predictive map of potential degradation products, including Impurity D. lhasalimited.org Future work will involve refining the algorithms and expanding the knowledge bases of these programs to improve the accuracy of their predictions for complex molecules like Fenticonazole. researchgate.net

Quantitative Structure-Activity Relationship ((Q)SAR) modeling is another powerful tool. fda.gov Originally developed to predict the biological activity of molecules, (Q)SAR can also be adapted to predict chemical liability, such as the propensity of a particular part of the Fenticonazole molecule to degrade and form Impurity D. fda.govchim.it These models identify associations between a chemical's structure and its potential for degradation or toxicity. fda.gov

Furthermore, molecular dynamics simulations can provide atomic-level insights into the stability of the Fenticonazole molecule. numberanalytics.com By simulating the molecule's behavior in different solvent and temperature conditions, researchers can identify conformational changes or interactions that might precede the formation of Impurity D. numberanalytics.com

Table 2: Computational Tools for Predicting Impurity Formation

Modeling ApproachDescriptionApplication to this compoundFuture Research Focus
Degradation Pathway Prediction (e.g., Zeneth)Expert, knowledge-based software that predicts degradation products based on chemical structure and stress conditions. lhasalimited.orgPredicting the likelihood and pathway of Impurity D formation under forced degradation conditions. lhasalimited.orgresearchgate.netExpanding the knowledge base with new reaction rules to improve prediction specificity and sensitivity. researchgate.net
(Q)SAR ModelsStatistical models relating chemical structure to a specific endpoint, such as toxicity or degradation propensity. fda.govAssessing the structural features of Fenticonazole that make it susceptible to forming Impurity D.Developing specific (Q)SAR models trained on datasets of azole antifungal degradation to enhance predictive accuracy.
Molecular Dynamics (MD) SimulationsComputational simulation of the physical movements of atoms and molecules over time. numberanalytics.comUnderstanding the conformational stability of Fenticonazole and identifying reactive states that could lead to Impurity D.Simulating API-excipient interactions to predict potential formulation-dependent degradation pathways.
Cheminformatics DatabasesLarge, searchable databases of chemical structures and reactions.Mining reaction data to identify synthetic routes that are known to produce similar impurities.Integration with machine learning models to predict reaction outcomes and by-product formation. frontiersin.org

Green Chemistry Principles in Impurity Mitigation Strategies

Green chemistry, or sustainable chemistry, offers a proactive framework for minimizing the environmental impact and improving the safety of chemical processes. instituteofsustainabilitystudies.com Instead of focusing on removing impurities after they are formed, green chemistry principles aim to design synthetic processes that prevent their formation from the outset. wisdomlib.org This approach is a critical area for future research in the manufacturing of Fenticonazole to mitigate the formation of Impurity D.

Applying the 12 principles of green chemistry can lead to cleaner and more efficient synthetic routes. acs.orggcande.org For instance, the principle of Atom Economy encourages the design of syntheses that maximize the incorporation of all materials used in the process into the final product, thereby reducing by-products like Impurity D. acs.orgresearchgate.net Research could focus on redesigning the synthesis of Fenticonazole to favor reaction pathways with a higher atom economy.

The selection of Safer Solvents and Auxiliaries is another key principle. instituteofsustainabilitystudies.com Solvents are a major contributor to waste in pharmaceutical manufacturing. acs.org Future studies could investigate the replacement of hazardous solvents in the Fenticonazole synthesis with greener alternatives like water, ethanol (B145695), or supercritical fluids, which could also alter reaction selectivity and reduce the formation of Impurity D. instituteofsustainabilitystudies.com

Furthermore, the use of Catalysis over stoichiometric reagents can lead to cleaner reactions with fewer side products and less waste. researchgate.net Research into novel, highly selective catalysts for the key bond-forming steps in the Fenticonazole synthesis could significantly reduce the generation of Impurity D and other related substances.

Table 3: Application of Green Chemistry Principles to Mitigate Impurity D

Green Chemistry PrincipleObjectivePotential Research Strategy for Fenticonazole
PreventionIt is better to prevent waste than to treat or clean up waste after it has been created. instituteofsustainabilitystudies.comwisdomlib.orgDesign a synthetic route for Fenticonazole where the reaction conditions do not favor the formation of Impurity D.
Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials into the final product. instituteofsustainabilitystudies.comacs.orgEvaluate and optimize the current synthesis to reduce waste atoms, or develop a new synthesis with a higher theoretical atom economy.
Less Hazardous Chemical SynthesesUse and generate substances that possess little or no toxicity to human health and the environment. instituteofsustainabilitystudies.comReplace hazardous reagents in the synthesis with safer alternatives that are less likely to lead to side reactions forming Impurity D.
Safer Solvents & AuxiliariesMinimize or avoid the use of auxiliary substances like solvents. If used, they should be innocuous. wisdomlib.orgInvestigate solvent-free reaction conditions or replace traditional organic solvents with greener options (e.g., water, ionic liquids).
Design for Energy EfficiencyConduct synthetic methods at ambient temperature and pressure whenever possible. acs.orgDevelop catalytic processes that allow the synthesis to proceed under milder conditions, potentially reducing thermal degradation and impurity formation.

Real-time Monitoring and Control of Impurity D in Continuous Manufacturing Processes

Continuous manufacturing (CM) represents a paradigm shift from traditional batch processing in the pharmaceutical industry, offering benefits such as improved consistency and efficiency. biopharminternational.com A key enabler of CM is Process Analytical Technology (PAT), which involves the real-time monitoring and control of critical process parameters and quality attributes. fda.govamericanpharmaceuticalreview.com Future research will be vital in developing and implementing PAT strategies for the real-time control of this compound during continuous production.

The core of a PAT-enabled CM process is the use of in-line or on-line sensors to provide continuous feedback on the state of the process. americanpharmaceuticalreview.com For controlling Impurity D, this could involve integrating spectroscopic tools, such as Near-Infrared (NIR) or Raman spectroscopy, directly into the reactor or flow path. These tools can monitor the concentration of reactants, products, and key impurities in real-time. americanpharmaceuticalreview.com Research would focus on building robust chemometric models that can correlate the spectral data with the concentration of Impurity D.

Online chromatography, such as online HPLC, is another powerful PAT tool. fda.govamericanpharmaceuticalreview.com This involves automatically drawing samples from the process stream for rapid chromatographic analysis. While this provides more direct measurement of impurity levels, challenges remain in reducing analysis time and ensuring the robustness of the system for long-term continuous operation. biopharminternational.comsecurecell.ch

The data from these PAT tools would be fed into a process control system. fda.gov This system can use feedforward or feedback control strategies to automatically adjust process parameters—such as temperature, flow rate, or reagent addition—to keep the formation of Impurity D below a specified threshold. fda.gov The development of these integrated monitoring and control systems is a critical area for future academic and industrial collaboration. securecell.ch

Table 4: PAT Tools for Real-time Monitoring of Impurity D in Continuous Manufacturing

PAT ToolMonitoring ModePrinciple of OperationFuture Research Direction
Near-Infrared (NIR) SpectroscopyIn-line/On-lineMeasures vibrational overtones and combination bands to determine chemical composition. americanpharmaceuticalreview.comDeveloping robust chemometric models to quantify low levels of Impurity D in the presence of the main API.
Raman SpectroscopyIn-line/On-lineMeasures vibrational modes based on inelastic scattering of monochromatic light, highly specific to molecular structure. numberanalytics.comImproving probe design for direct insertion into reaction mixtures and enhancing signal-to-noise for trace detection.
UV-Vis SpectroscopyIn-line/On-lineMeasures the absorbance of light by the process stream to monitor concentration changes. fda.govDeconvolution of spectral data to differentiate between Fenticonazole and Impurity D, which may have similar chromophores.
Online HPLC/UPLCOn-line/At-lineAutomated sampling and rapid chromatographic separation and quantification. americanpharmaceuticalreview.comDeveloping faster separation methods (<5 min) and improving system robustness for continuous, long-duration manufacturing campaigns. securecell.ch

Q & A

Q. How is Fenticonazole Impurity D identified and quantified in pharmaceutical formulations?

Methodological Answer: this compound (suspected to be a sulfone derivative based on structural analogs) is typically identified using reverse-phase HPLC with a Purospher® STAR RP-18 column (5 µm, 250 × 4.6 mm) and UV detection. Chromatographic parameters include a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (gradient elution), with detection at 210–230 nm. Quantification relies on comparing peak areas against a calibrated reference standard, ensuring a limit of detection (LOD) ≤ 0.05% and limit of quantification (LOQ) ≤ 0.1% relative to the active pharmaceutical ingredient (API) . For confirmation, LC-Q-TOF-MS is used to analyze fragmentation patterns, such as characteristic ions (e.g., m/z 415 for sulfone derivatives), to distinguish Impurity D from co-eluting species .

Q. What are the common synthetic pathways leading to this compound?

Methodological Answer: Impurity D is often introduced during API synthesis via oxidation of intermediates . For example, incomplete purification of the benzyloxy intermediate or oxidation of the sulfoxide moiety (e.g., using peroxides) can generate the sulfone derivative. Process optimization requires monitoring reaction conditions (temperature, solvent, and oxidizing agent ratios) and employing flash chromatography to isolate intermediates. Stability studies of intermediates under synthetic conditions (e.g., acidic/alkaline environments) are critical to minimize impurity formation .

Q. What analytical techniques are prioritized for initial impurity profiling of Fenticonazole?

Methodological Answer: Initial profiling combines HPLC-UV/PDA for impurity quantification and LC-MS/MS for structural hypotheses. For example:

  • HPLC : Column: C18, 5 µm; mobile phase: 0.1% formic acid in water/acetonitrile (gradient).
  • MS/MS : Positive ion mode with ESI source; precursor ion selection (m/z 415 for sulfone derivatives) followed by collision-induced dissociation (CID) to confirm fragmentation pathways.
    Data interpretation aligns with pharmacopeial guidelines (e.g., USP/EP) for impurity thresholds and identification .

Advanced Research Questions

Q. How can co-elution of this compound with other related substances be resolved?

Methodological Answer: Co-elution challenges are addressed through orthogonal method development :

  • Column switching : Use a phenyl-hexyl column (e.g., 150 × 4.6 mm, 3 µm) with a modified gradient (e.g., 0.1% trifluoroacetic acid in water/methanol) to alter selectivity.
  • Ion-pair chromatography : Add 10 mM sodium hexanesulfonate to the mobile phase to improve separation of polar impurities.
  • 2D-LC : Coupling two columns (e.g., HILIC and reversed-phase) for heart-cutting and re-analysis of overlapping peaks.
    Validation includes spike-recovery experiments (90–110% recovery) and resolution ≥ 2.0 between critical pairs .

Q. What strategies are employed to validate stability-indicating methods for Impurity D?

Methodological Answer: Validation follows ICH Q2(R1) and FDA guidelines, focusing on:

  • Specificity : Stress testing (acid/alkali hydrolysis, oxidative/thermal degradation) to confirm method robustness.
  • Solution stability : Evaluate Impurity D in pH-adjusted solutions (pH 3–9) over 24–48 hours; degradation >5% indicates instability requiring method adjustment (e.g., refrigeration or inert atmosphere) .
  • Forced degradation studies : Expose Fenticonazole to 0.1% H₂O₂ (40°C, 24 hours) and analyze degradation products via LC-MS to confirm Impurity D’s role as a major degradant .

Q. How is the genotoxic potential of this compound assessed?

Methodological Answer: Genotoxicity assessment involves:

  • In silico prediction : Use software (e.g., Derek Nexus) to screen for structural alerts (e.g., nitro groups, aromatic amines).
  • In vitro assays : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.
    If alerts are identified, threshold-based control (e.g., ICH M7) is applied, requiring impurity levels ≤ 1 µg/day unless proven non-mutagenic. Analytical methods must achieve LOQ ≤ 0.01% to meet these thresholds .

Q. What advanced techniques are used for structural elucidation of trace-level Impurity D?

Methodological Answer: For trace-level impurities (≤0.1%):

  • HRMS : Accurately determine molecular formula (e.g., Q-TOF with mass error < 2 ppm).
  • NMR : Microcoil probes (1.7 mm) enable analysis of µg quantities. ¹H/¹³C NMR and 2D experiments (COSY, HSQC) confirm sulfone vs. sulfoxide moieties.
  • Isotopic labeling : Synthesize deuterated analogs to confirm fragmentation pathways in MS/MS .

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